Cas no 84501-64-4 (Piperazine-2-carboxamide)

Piperazine-2-carboxamide structure
Piperazine-2-carboxamide structure
Produktname:Piperazine-2-carboxamide
CAS-Nr.:84501-64-4
MF:C5H11N3O
MW:129.160340547562
MDL:MFCD01632533
CID:724972
PubChem ID:3019914

Piperazine-2-carboxamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Piperazine-2-carboxamide
    • 2-Piperazinecarboxamide
    • 2-Carbamoylpiperazine
    • EINECS 282-984-3
    • BS-13023
    • piperazine-2-(RS)-carboxamide
    • piperazine-2-carboxylic acid amide
    • Piperazine-2-carboximidic acid
    • (R,S)-piperazine-2-carboxamide
    • DB-015968
    • SCHEMBL5328
    • 84501-64-4
    • G22654
    • MFCD01632533
    • AKOS001276030
    • SB47194
    • AKOS016843516
    • AC-12782
    • EN300-24796
    • Z203041340
    • piperazine-2-carboxamide, AldrichCPR
    • SB47029
    • DTXSID001004778
    • NS00061549
    • MDL: MFCD01632533
    • Inchi: 1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)
    • InChI-Schlüssel: BRYCUMKDWMEGMK-UHFFFAOYSA-N
    • Lächelt: O=C(C1CNCCN1)N

Berechnete Eigenschaften

  • Genaue Masse: 129.090211983g/mol
  • Monoisotopenmasse: 129.090211983g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 115
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topologische Polaroberfläche: 67.2Ų

Experimentelle Eigenschaften

  • Dichte: 1.104±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 188 ºC (methanol )
  • Siedepunkt: 364.2±37.0 °C at 760 mmHg
  • Flammpunkt: 174.0±26.5 °C
  • Löslichkeit: Extrem löslich (1000 g/l) (25°C),
  • Dampfdruck: 0.0±0.8 mmHg at 25°C

Piperazine-2-carboxamide Sicherheitsinformationen

Piperazine-2-carboxamide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB314480-1 g
Piperazine-2-carboxamide, 95%; .
84501-64-4 95%
1g
€273.70 2023-04-26
Enamine
EN300-24796-0.1g
piperazine-2-carboxamide
84501-64-4 95%
0.1g
$90.0 2024-06-19
SHENG KE LU SI SHENG WU JI SHU
sc-279989-250 mg
piperazine-2-carboxamide,
84501-64-4
250MG
¥1,798.00 2023-07-11
Enamine
EN300-24796-0.25g
piperazine-2-carboxamide
84501-64-4 95%
0.25g
$128.0 2024-06-19
Enamine
EN300-24796-0.5g
piperazine-2-carboxamide
84501-64-4 95%
0.5g
$203.0 2024-06-19
Enamine
EN300-24796-2.5g
piperazine-2-carboxamide
84501-64-4 95%
2.5g
$468.0 2024-06-19
abcr
AB314480-250mg
Piperazine-2-carboxamide, 95%; .
84501-64-4 95%
250mg
€168.80 2025-02-15
1PlusChem
1P004SGN-500mg
Piperazine-2-carboxamide
84501-64-4 95%
500mg
$304.00 2024-04-21
1PlusChem
1P004SGN-50mg
Piperazine-2-carboxamide
84501-64-4 95%
50mg
$134.00 2024-04-21
1PlusChem
1P004SGN-5g
Piperazine-2-carboxamide
84501-64-4 95%
5g
$1071.00 2024-04-21

Piperazine-2-carboxamide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Toluene ;  80 °C; 48 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, rt
Referenz
Piperazine additions to C60 - a facile approach to fullerene substitution
Butts, Craig P.; et al, Organic & Biomolecular Chemistry, 2005, 3(7), 1209-1216

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, rt
Referenz
Piperazine additions to C60 - a facile approach to fullerene substitution
Butts, Craig P.; et al, Organic & Biomolecular Chemistry, 2005, 3(7), 1209-1216

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ,  Acetic acid
Referenz
Tetrazole amino acids as competitive NMDA antagonists
Ornstein, Paul L.; et al, Bioorganic & Medicinal Chemistry Letters, 1993, 3(1), 43-8

Synthetic Routes 4

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  Water ;  20 min, 100 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  100 °C
Referenz
Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide
Ingham, Richard J.; et al, Beilstein Journal of Organic Chemistry, 2014, 10, 641-652

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Toluene ;  48 h, 80 °C; 80 °C → rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, rt
Referenz
The preparation and structures of non-hydrocarbon functionalized fullerene-diamine adducts
Butts, Craig P.; et al, Chemical Communications (Cambridge, 2003, (13), 1530-1531

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Manganese carbonate ,  Ammonium nitrate Solvents: Chlorobenzene ;  5 h, reflux
Referenz
Selective and efficient heterogeneous hydration of nitriles to amides using silica supported manganese dioxide
Khadilkar, Bhushan M.; et al, Indian Journal of Chemistry, 2003, (11), 2814-2819

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) ,  Silica
Referenz
Totally selective dry microwave assisted amide synthesis by hydration of nitrile using silica supported MnO2 reagent
Khadilkar, Bhushan M.; et al, Synthetic Communications, 2002, 32(11), 1731-1734

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, rt
Referenz
The preparation and structures of non-hydrocarbon functionalized fullerene-diamine adducts
Butts, Craig P.; et al, Chemical Communications (Cambridge, 2003, (13), 1530-1531

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  100 °C
Referenz
Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide
Ingham, Richard J.; et al, Beilstein Journal of Organic Chemistry, 2014, 10, 641-652

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, 20 bar, 85 °C
Referenz
Preparation of (S)-piperazine-2-carboxylic acid, (R)-piperazine-2-carboxylic acid, and (S)-piperidine-2-carboxylic acid by kinetic resolution of the corresponding racemic carboxamides with stereoselective amidases in whole bacterial cells
Eichhorn, Eric; et al, Tetrahedron: Asymmetry, 1997, 8(15), 2533-2536

Piperazine-2-carboxamide Raw materials

Piperazine-2-carboxamide Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:84501-64-4)Piperazine-2-carboxamide
A840824
Reinheit:99%
Menge:250mg
Preis ($):198.0